molecular formula C14H14ClN3OS B2478653 5-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 898646-67-8

5-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B2478653
CAS No.: 898646-67-8
M. Wt: 307.8
InChI Key: HJRMZZSYKZBORG-UHFFFAOYSA-N
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Description

5-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is an organic compound with a complex structure that includes a pyrimidine ring substituted with a chloro group, a methylsulfanyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide typically involves multi-step organic reactions

    Pyrimidine Core Formation: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Methylsulfanylation: The methylsulfanyl group can be introduced via nucleophilic substitution using methylthiol (CH3SH) in the presence of a base like sodium hydride (NaH).

    Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction, where the corresponding carboxylic acid derivative is reacted with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism by which 5-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The chloro and methylsulfanyl groups can enhance its binding affinity to these targets, while the carboxamide group can improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
  • 5-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxylic acid
  • 5-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidine-4-amine

Uniqueness

Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxamide group, in particular, differentiates it from its analogs, providing unique opportunities for chemical modifications and applications.

This detailed overview highlights the significance of this compound in various fields of research and industry

Properties

IUPAC Name

5-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c1-8-5-4-6-11(9(8)2)17-13(19)12-10(15)7-16-14(18-12)20-3/h4-7H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRMZZSYKZBORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NC(=NC=C2Cl)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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